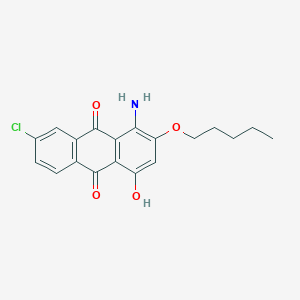
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene derivatives through electrophilic substitution reactions. The process may include:
Nitration: Introduction of a nitro group to the anthracene core.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chloro substituent.
Hydroxylation: Addition of a hydroxy group.
Etherification: Attachment of the pentyloxy side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques (crystallization, chromatography) are essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the amino, chloro, or hydroxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or dye in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or proteins involved in cancer cell proliferation. The compound’s unique structure allows it to bind to target sites, disrupting normal cellular functions and inducing apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-7-chloro-4-hydroxy-2-(phenoxy)anthracene-9,10-dione
- 1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 1-Amino-7-chloro-4-hydroxy-2-(pentyloxy)anthracene-9,10-dione exhibits unique properties due to the presence of the pentyloxy side chain. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
88605-07-6 |
|---|---|
Formule moléculaire |
C19H18ClNO4 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
1-amino-7-chloro-4-hydroxy-2-pentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18ClNO4/c1-2-3-4-7-25-14-9-13(22)15-16(17(14)21)19(24)12-8-10(20)5-6-11(12)18(15)23/h5-6,8-9,22H,2-4,7,21H2,1H3 |
Clé InChI |
ODFONTPZVMYNHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




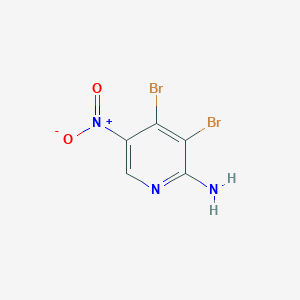
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
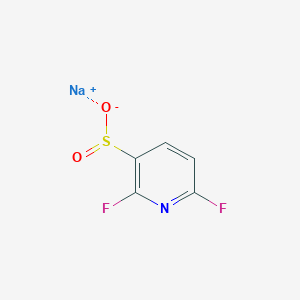

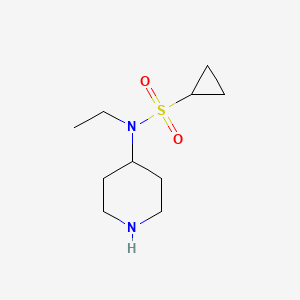
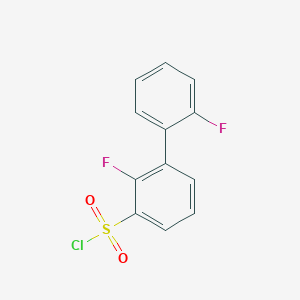

![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)

